1,1,1-Tris(hydroxymethyl)ethane

Vue d'ensemble

Description

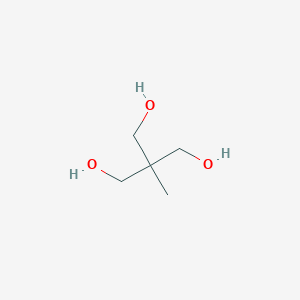

1,1,1-Tris(hydroxymethyl)ethane (THME), also known as 2-(hydroxymethyl)-2-methyl-1,3-propanediol (CAS 77-85-0), is a trifunctional aliphatic triol characterized by a central ethane backbone substituted with three hydroxymethyl groups. This compound exhibits high thermal stability and reactivity due to its branched structure, making it a versatile intermediate in organic synthesis, polymer chemistry, and materials science. Key applications include its use as:

- A branching agent in poly(butylene adipate-co-terephthalate) (PBAT) synthesis, where it enhances melt strength and processability .

- A tripod ligand in copper-catalyzed cross-coupling reactions (C–N, C–O, and C–S bond formation) due to its tridentate O-donor coordination capability .

- A monomer in pH-sensitive drug delivery systems, such as crosslinked polymersomes for doxorubicin encapsulation .

- A core molecule for hyperbranched polycarbonates and dendrimers, enabling controlled molecular architectures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1,1-Tris(hydroxymethyl)ethane is produced via a two-step process:

Condensation Reaction: Propionaldehyde reacts with formaldehyde to form 2,2-bis(hydroxymethyl)propionaldehyde. [ \text{CH}_3\text{CH}_2\text{CHO} + 2 \text{CH}_2\text{O} \rightarrow \text{CH}_3\text{C}(\text{CH}_2\text{OH})_2\text{CHO} ]

Cannizzaro Reaction: The intermediate undergoes a Cannizzaro reaction with formaldehyde and sodium hydroxide to yield trimethylolethane. [ \text{CH}_3\text{C}(\text{CH}_2\text{OH})_2\text{CHO} + \text{CH}_2\text{O} + \text{NaOH} \rightarrow \text{CH}_3\text{C}(\text{CH}_2\text{OH})_3 + \text{NaO}_2\text{CH} ]

Industrial Production Methods: In industrial settings, the preparation involves three main processes: condensation, neutralization, and refinement. The condensation reaction is carried out at 35-40°C for about 5 hours. The product is then neutralized with formic acid, concentrated, filtered, and further refined through ion exchange resin, drying, and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 1,1,1-Tris(hydroxymethyl)ethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products:

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields simpler alcohols.

Substitution: Forms various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Industrial Applications

2.1 Polymer Production

THME serves as an intermediate in the synthesis of various polymers, including:

- Alkyd Resins : Used in coatings and paints for their durability and gloss.

- Polyester Resins : Employed in manufacturing fibers and plastics.

- Powder Coating Resins : Utilized for their excellent adhesion properties.

- Synthetic Lubricants : Based on polyol esters for enhanced performance in machinery .

Table 1: Industrial Applications of THME

| Application Type | Description |

|---|---|

| Alkyd Resins | Durable coatings for paints |

| Polyester Resins | Fibers and plastics manufacturing |

| Powder Coatings | High adhesion properties |

| Synthetic Lubricants | Improved performance in machinery |

Pharmaceutical Applications

3.1 Drug Delivery Systems

Recent studies have highlighted THME's role as a core component in the development of miktoarm star polymers for drug delivery. These polymers can encapsulate therapeutic agents like doxorubicin (DOX) efficiently and release them in a controlled manner.

- Case Study : A study demonstrated that miktoarm polymers synthesized using THME showed no significant cytotoxicity and could self-assemble into micelles that effectively encapsulated DOX. The most hydrophobic formulations exhibited the highest drug encapsulation efficiencies .

Environmental Considerations

Research indicates that this compound has a low environmental hazard profile. It is not readily biodegradable but does not bioaccumulate significantly due to its low log Kow value (-0.95), suggesting minimal potential for bioaccumulation in aquatic environments .

Table 2: Environmental Profile of THME

| Property | Value |

|---|---|

| Log Kow | -0.95 |

| Biodegradability | Not readily biodegradable |

| Bioaccumulation Potential | Low |

Mécanisme D'action

1,1,1-Tris(hydroxymethyl)ethane exerts its effects primarily through its hydroxyl functional groups, which participate in various chemical reactions. These reactions enable the formation of esters, ethers, and other derivatives that exhibit resistance to heat, light, hydrolysis, and oxidation. The molecular targets and pathways involved include interactions with other chemical compounds to form stable products .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues: Triols and Polyols

Glycerol

- Structure : Linear triol (1,2,3-propanetriol).

- Comparison :

- Thermal Stability : THME outperforms glycerol as a branching agent in PBAT synthesis due to its higher decomposition temperature (~30°C difference) .

- Branching Efficiency : THME produces PBAT with superior rheological properties (e.g., higher shear thinning index) compared to glycerol, attributed to its rigid, branched structure .

- Cost : Glycerol is cheaper but less effective in high-temperature polymer applications.

2,2-Bis(hydroxymethyl)propionic Acid (bis-MPA)

- Structure : Difunctional diol with a carboxylic acid group.

- Comparison: Functionality: Unlike THME, bis-MPA is bifunctional, limiting its use in hyperbranched systems. However, its carboxylic acid group enables pH-responsive behavior in drug delivery .

1,1,1-Tris(hydroxymethyl)propane (THP)

- Structure : Analogous to THME but with a propane backbone.

- Comparison: Molecular Weight: THP-based hyperbranched polycarbonates achieve lower molecular weights (Mₙ ≤ 10,000 g/mol) compared to THME derivatives (Mₙ ≤ 16,000 g/mol) . Solubility: THME’s shorter backbone improves solubility in polar solvents (e.g., THF, ethanol), facilitating synthesis of monodisperse dendrimers .

Amino-Substituted Analogues: Tris(hydroxymethyl)aminomethane (THAM)

- Structure: THAM replaces THME’s methyl group with an amino group.

- Comparison: Buffering Capacity: THAM acts as a potent extracellular buffer (pKa = 7.8) due to its amino group, whereas THME lacks buffering utility . Pharmacology: THAM is used clinically to treat metabolic acidosis, while THME is non-pharmacological and reserved for industrial applications .

Ligand Analogues in Coordination Chemistry

1,1,1-Tris(pyrid-2-yl)ethane

- Structure : Pyridyl-substituted ethane.

- Comparison: Metal Coordination: The pyridyl groups in this analogue enable stronger π-backbonding with transition metals (e.g., Ag⁺, Cu²⁺), forming stable square-planar complexes, unlike THME’s weaker O-donor interactions . Catalytic Activity: THME’s hydroxyl groups promote faster ligand exchange in copper catalysis, achieving >90% yields in cross-coupling reactions, whereas pyridyl ligands require harsher conditions .

Cost and Industrial Viability

- Pinacol (2,3-dimethyl-2,3-butanediol) :

Data Tables

Table 1: Comparative Properties of Triols

| Compound | Molecular Weight (g/mol) | Functional Groups | Thermal Stability (°C) | Key Application |

|---|---|---|---|---|

| 1,1,1-Tris(hydroxymethyl)ethane | 136.15 | 3 hydroxyl | >200 | PBAT branching, ligands |

| Glycerol | 92.09 | 3 hydroxyl | ~150 | Food, pharmaceuticals |

| THP | 134.17 | 3 hydroxyl | ~180 | Polyester polyols |

| bis-MPA | 134.09 | 2 hydroxyl, 1 COOH | ~170 | Dendrimers, drug delivery |

Table 2: Catalytic Performance of Ligands in Copper-Catalyzed Reactions

Activité Biologique

1,1,1-Tris(hydroxymethyl)ethane (THME) is a polyol compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry, polymer science, and biochemistry. This article explores the biological activity of THME, highlighting its role as a ligand in coordination chemistry, its applications in polymer synthesis, and its potential therapeutic effects.

This compound is characterized by three hydroxymethyl groups attached to a central ethane backbone. Its structural formula can be represented as:

This compound's unique structure allows it to participate in various chemical reactions, making it useful in synthesizing other compounds and materials.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of THME when used in conjunction with other compounds. For instance, THME derivatives have been incorporated into polymeric systems that exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These studies suggest that THME can enhance the efficacy of chemotherapeutic agents through improved drug delivery systems .

Coordination Chemistry

THME has been utilized as a versatile ligand in coordination chemistry. Its ability to form stable complexes with metal ions has implications for catalysis and material science. For example, THME has been employed as a tripod ligand in copper-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules . The coordination properties of THME allow it to stabilize metal clusters, enhancing their reactivity and selectivity in various chemical reactions.

Study 1: Anticancer Activity of THME Derivatives

A study investigated the biological activity of THME-based polymers against various cancer cell lines. The results indicated significant cytotoxic effects on MCF-7 and 4T1 cells when treated with THME-containing formulations. The mechanism was attributed to the enhanced permeability and retention effect of the polymeric carriers .

| Cell Line | IC50 (µM) | Treatment |

|---|---|---|

| MCF-7 | 12.5 | THME-Polymer Formulation |

| HepG2 | 15.0 | THME-Polymer Formulation |

| 4T1 | 10.0 | THME-Polymer Formulation |

Study 2: Coordination Complexes of THME

Another investigation focused on the coordination chemistry of THME with various transition metals. The study revealed that THME forms stable complexes with copper(II), which demonstrated catalytic activity in oxidation reactions. The research highlighted the potential use of these complexes in developing new catalytic systems for organic synthesis .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,1,1-Tris(hydroxymethyl)ethane, and how are they experimentally determined?

this compound (CAS 77-85-0) is a triol with the molecular formula C₅H₁₂O₃ (MW 120.15 g/mol). Key properties include:

- Melting point : 200–203°C (empirically determined via differential scanning calorimetry) .

- Solubility : Highly water-soluble due to its three hydroxyl groups; miscible in polar solvents like methanol and ethanol .

- Structure : Confirmed via ¹H NMR (δ 3.6–3.8 ppm for hydroxyl protons) and FTIR (O–H stretch at ~3300 cm⁻¹, C–O at 1050 cm⁻¹) .

Methodological Tip : Use elemental analysis (C, H, O) to verify purity (>98%), and cross-reference with pharmacopeial standards (e.g., USP) for traceability .

Q. What are the standard protocols for synthesizing this compound?

The compound is typically synthesized via hydroxymethylation of 2-methyl-2-nitro-1,3-propanediol under alkaline conditions. A common method involves:

Reaction : Condensation of formaldehyde with nitroethane in a basic medium.

Purification : Recrystallization from ethanol/water mixtures to achieve >99% purity .

Critical Parameters : pH control (10–12) and temperature (60–80°C) to avoid side reactions like over-hydroxymethylation .

Q. How is this compound safely handled in laboratory settings?

- Safety Precautions : Wear gloves and goggles (S24/25 safety protocols) to prevent skin/eye contact.

- Storage : Keep in airtight containers at room temperature; hygroscopic nature requires desiccant use .

- Waste Disposal : Neutralize with dilute acetic acid before disposal to avoid environmental release .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis?

The triol acts as a tridentate O-donor ligand in copper-catalyzed cross-coupling reactions (e.g., Ullmann-type couplings). Key applications include:

- C–N/S/O Bond Formation : Facilitates coupling of aryl iodides with amides, thiols, or phenols under mild conditions (60–80°C, 12–24 hrs).

- Mechanism : Stabilizes Cu(I) intermediates via chelation, enhancing catalytic efficiency (yields: 75–95%) .

Optimization Strategy : Use a 1:1 molar ratio of ligand to CuI and DMF as solvent for optimal reactivity .

Q. What role does this compound play in dendritic polymer synthesis?

The compound serves as a core molecule in convergent synthesis of aliphatic polyester dendrimers :

Building Block : 2,2-Bis(hydroxymethyl)propionic acid is coupled to the triol core.

Generations : Up to four generations (MW 7549 g/mol) are achievable via iterative esterification/deprotection cycles.

Characterization : Monodispersity confirmed by ¹H NMR and SEC (PDI <1.1) .

Key Insight : The triol’s symmetry ensures uniform branching, critical for controlled dendrimer growth .

Q. How can this compound be utilized in NMR self-diffusion studies?

In pulsed-field gradient NMR , the triol’s small hydrodynamic radius (vs. dendrimers) provides a baseline for studying molecular mobility.

- Experimental Setup : Dissolve in CDCl₃; measure diffusion coefficients (D) at 25°C.

- Data Interpretation : Lower D values correlate with higher dendrimer generation (e.g., D = 1.2×10⁻⁹ m²/s for G4) .

Q. Contradictions & Limitations

Propriétés

IUPAC Name |

2-(hydroxymethyl)-2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-5(2-6,3-7)4-8/h6-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJQHYBHAIHNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026444 | |

| Record name | 2-(Hydroxymethyl)-2-methyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white solid; [HSDB] | |

| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Tris(hydroxymethyl)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

283 °C, BP: 137 °C at 15 mm Hg | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in water and ethanol; insoluble in diethyl ether and benzene; very soluble in acetic acid, Soluble in water and ethanol, In water, 140 g per 100 g at 25 °C | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.210 g/cu cm at 20 °C | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder or needles from alcohol, Colorless crystals | |

CAS No. |

77-85-0 | |

| Record name | Trimethylolethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Tris(hydroxymethyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Hydroxymethyl)-2-methyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylidynetrimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D10NYN23W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

204 °C | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.